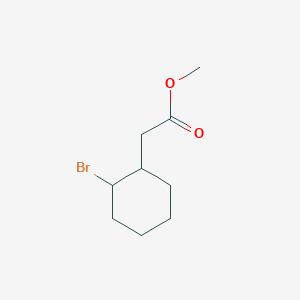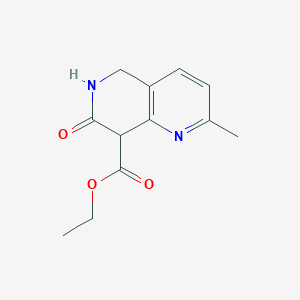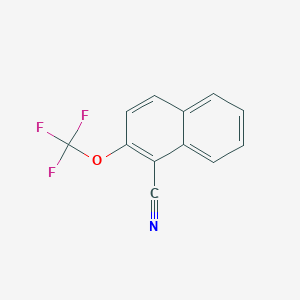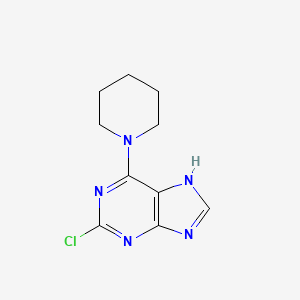
Methyl 2-(2-bromocyclohexyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-bromocyclohexyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a cyclohexyl ring, which is further connected to an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromocyclohexyl)acetate typically involves the bromination of cyclohexyl derivatives followed by esterification. One common method involves the bromination of cyclohexane using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromocyclohexane is then reacted with methyl acetate in the presence of a base like sodium methoxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-bromocyclohexyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form cyclohexyl derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of 2-hydroxycyclohexyl acetate, 2-aminocyclohexyl acetate, etc.
Reduction: Formation of cyclohexyl acetate.
Oxidation: Formation of cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(2-bromocyclohexyl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme interactions and metabolic pathways.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-bromocyclohexyl)acetate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the cyclohexyl ring.
Ethyl 2-bromoacetate: Similar ester but with an ethyl group instead of a methyl group.
Methyl 2-(2-bromophenyl)acetate: Contains a phenyl ring instead of a cyclohexyl ring.
Uniqueness
Methyl 2-(2-bromocyclohexyl)acetate is unique due to the presence of the cyclohexyl ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the cyclohexyl ring’s conformational flexibility is advantageous.
Propiedades
Fórmula molecular |
C9H15BrO2 |
|---|---|
Peso molecular |
235.12 g/mol |
Nombre IUPAC |
methyl 2-(2-bromocyclohexyl)acetate |
InChI |
InChI=1S/C9H15BrO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h7-8H,2-6H2,1H3 |
Clave InChI |
LHUKRHSMTYFOAP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1CCCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate](/img/structure/B11873491.png)







![5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11873548.png)

![(NZ)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11873568.png)



